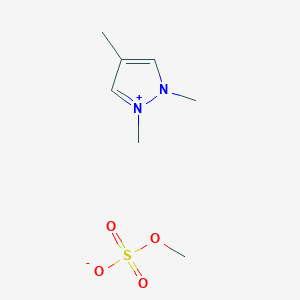
3-(2-Hydroxyethyl)benzaldehyde
Übersicht
Beschreibung
3-(2-Hydroxyethyl)benzaldehyde is a chemical compound with the molecular formula C₉H₁₀O₂ . It is also known by other names, including benzaldehyde 3-(2-hydroxyethyl) . The compound features a benzene ring substituted with an aldehyde group and a hydroxyethyl group at different positions. Its systematic IUPAC name is This compound .
Synthesis Analysis
Several synthetic routes exist for the preparation of This compound . One common method involves the reaction of 2-aminophenol (1) with an appropriate aldehyde (2). For instance, researchers have reported the use of a magnetic solid acid nanocatalyst ([Fe₃O₄@SiO₂@Am-PPC-SO₃H]) to achieve benzoxazole synthesis using these reactants in water under reflux conditions. The yield typically ranges from 79% to 89% .
Wissenschaftliche Forschungsanwendungen
Enzyme Catalysis in Asymmetric Synthesis
3-(2-Hydroxyethyl)benzaldehyde, a derivative of benzaldehyde, has been explored in enzyme-catalyzed asymmetric synthesis. Benzaldehyde lyase (BAL) is notable for its high enantioselectivity in the formation and cleavage of benzoin derivatives, including those derived from this compound. For example, studies have investigated its use in the synthesis of various benzoin compounds, demonstrating the potential of this enzyme for preparative synthesis in an aqueous-organic two-phase system (Kühl et al., 2007).
Catalytic Properties in Oxidation Reactions
Research on the reduction of benzaldehyde over metal oxides has shown that derivatives like this compound can be transformed via various reactions, such as the Cannizzaro reaction and direct hydrogenation, depending on the metal oxide used. This study highlights the role of such compounds in understanding the mobility of surface hydroxyl groups and the redox properties of metal oxides (Haffad et al., 1997).
Green Chemistry and Education
The use of this compound derivatives in green chemistry is highlighted in educational contexts, where it serves as a model compound in undergraduate projects. An example is its application in Knoevenagel condensation reactions in an ionic liquid medium, providing a hands-on experience with environmentally friendly chemistry practices (Verdía et al., 2017).
Photocatalysis and Selective Synthesis
Photocatalytic processes involving derivatives of this compound, such as the selective conversion of benzyl alcohol to benzaldehyde, have been explored. Studies using graphitic carbon nitride as a metal-free catalyst in aqueous medium show how these compounds can be used in environmentally friendly and selective synthesis processes (Lima et al., 2017).
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEPFOQVDPRWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593650 | |
| Record name | 3-(2-Hydroxyethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212914-87-9 | |
| Record name | 3-(2-Hydroxyethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)




